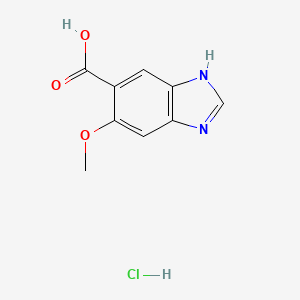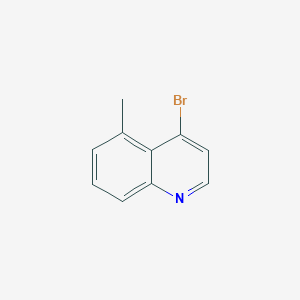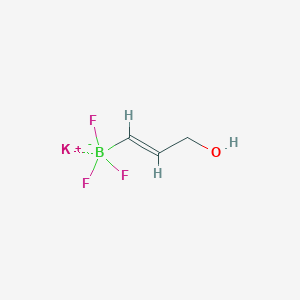
methyl 6-bromo-1-(prop-2-yn-1-yl)-1H-indole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-bromo-1-(prop-2-yn-1-yl)-1H-indole-4-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry. This particular compound features a bromine atom at the 6th position, a prop-2-yn-1-yl group at the 1st position, and a carboxylate ester group at the 4th position of the indole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-1-(prop-2-yn-1-yl)-1H-indole-4-carboxylate typically involves several steps:
Bromination: The starting material, indole, undergoes bromination to introduce a bromine atom at the 6th position.
Alkylation: The brominated indole is then alkylated with propargyl bromide to introduce the prop-2-yn-1-yl group at the 1st position.
Esterification: Finally, the carboxylate ester group is introduced at the 4th position through esterification with methanol.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
Methyl 6-bromo-1-(prop-2-yn-1-yl)-1H-indole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the prop-2-yn-1-yl group.
Coupling Reactions: The prop-2-yn-1-yl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like triethylamine are typically used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while Sonogashira coupling would result in a more complex alkyne-containing product.
科学的研究の応用
Methyl 6-bromo-1-(prop-2-yn-1-yl)-1H-indole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active molecules, including potential drug candidates.
Biological Studies: The compound can be used to study the biological activity of indole derivatives, particularly their interactions with enzymes and receptors.
Material Science: Indole derivatives are explored for their potential use in organic electronics and materials science due to their unique electronic properties.
Chemical Biology: The compound can be used as a probe to investigate biochemical pathways and molecular interactions.
作用機序
The mechanism of action of methyl 6-bromo-1-(prop-2-yn-1-yl)-1H-indole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The prop-2-yn-1-yl group can participate in covalent bonding with target proteins, while the indole core can engage in π-π stacking interactions with aromatic residues in proteins.
類似化合物との比較
Similar Compounds
Methyl 6-bromo-1H-indole-4-carboxylate: Lacks the prop-2-yn-1-yl group, making it less versatile in coupling reactions.
Methyl 1-(prop-2-yn-1-yl)-1H-indole-4-carboxylate: Lacks the bromine atom, reducing its reactivity in substitution reactions.
6-Bromo-1-(prop-2-yn-1-yl)-1H-indole: Lacks the carboxylate ester group, affecting its solubility and reactivity.
Uniqueness
Methyl 6-bromo-1-(prop-2-yn-1-yl)-1H-indole-4-carboxylate is unique due to the presence of all three functional groups (bromine, prop-2-yn-1-yl, and carboxylate ester) on the indole core. This combination of functional groups enhances its reactivity and versatility in various chemical reactions, making it a valuable compound for synthetic and medicinal chemistry.
特性
分子式 |
C13H10BrNO2 |
|---|---|
分子量 |
292.13 g/mol |
IUPAC名 |
methyl 6-bromo-1-prop-2-ynylindole-4-carboxylate |
InChI |
InChI=1S/C13H10BrNO2/c1-3-5-15-6-4-10-11(13(16)17-2)7-9(14)8-12(10)15/h1,4,6-8H,5H2,2H3 |
InChIキー |
IOCBNZDRKHCDIH-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C2C=CN(C2=CC(=C1)Br)CC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B13463656.png)

![methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B13463673.png)


![1-(Bromomethyl)-3,7,9-trioxabicyclo[3.3.1]nonane](/img/structure/B13463693.png)



![tert-butyl N-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-2-yl]carbamate](/img/structure/B13463710.png)

![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-amine](/img/structure/B13463719.png)

